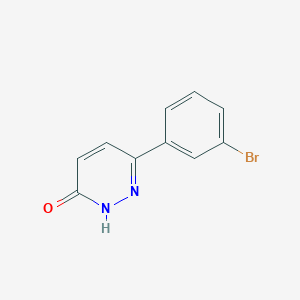

6-(3-bromophenyl)pyridazin-3(2H)-one

Overview

Description

6-(3-Bromophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 6 and a keto group at position 3 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)pyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of β,γ-unsaturated hydrazones in the presence of a copper catalyst. This method provides high yields and good functional group tolerance under mild conditions . Another method involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 6-(3-bromophenyl)pyridazin-3-ol.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

- 6-Phenylpyridazin-3(2H)-one

- 6-(4-Bromophenyl)pyridazin-3(2H)-one

- 6-(3-Chlorophenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-Bromophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazinones and enhances its potential for various applications.

Biological Activity

6-(3-Bromophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in treating various conditions, particularly in the cardiovascular and oncology fields. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The bromophenyl group is introduced to enhance the compound's biological properties. Various synthetic routes have been explored to optimize yields and purity, often employing conditions such as acetic anhydride or other solvents conducive to forming pyridazinones.

Vasodilatory Effects

Recent studies have highlighted the vasodilatory properties of pyridazinone derivatives, including this compound. A series of substituted pyridazinones were evaluated for their vasorelaxant activities, revealing significant efficacy compared to established vasodilators like hydralazine. For instance, compounds exhibited effective concentration (EC50) values ranging from 0.02916 to 1.907 µM, demonstrating superior activity compared to traditional agents (EC50 for hydralazine was reported at 18.21 µM) .

Table 1: Vasorelaxant Activity of Pyridazinone Derivatives

| Compound | EC50 (µM) | Comparison Agent | EC50 (µM) |

|---|---|---|---|

| This compound | TBD | Hydralazine | 18.21 |

| Compound 2e | 0.1162 | Diazoxide | 19.5 |

| Compound 2h | 0.07154 | Isosorbide mononitrate | 30.1 |

| Compound 2j | 0.02916 | Nitroglycerin | 0.1824 |

Anticancer Activity

In addition to its vasodilatory effects, this compound has been studied for its anticancer potential. Research involving various pyridazinone derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma). The compound's mechanism appears to involve the modulation of cell signaling pathways associated with cell growth and apoptosis .

Case Study: Antiproliferative Effects on HCT116 Cells

In a study assessing the antiproliferative effects of several pyridazinones, including those with bromophenyl substitutions, it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The most potent compounds achieved EC50 values as low as 0.6 μM .

The biological activities of this compound can be attributed to several mechanisms:

- Vasodilation : The compound likely acts on vascular smooth muscle cells by increasing intracellular cGMP levels, leading to relaxation and dilation of blood vessels.

- Anticancer Activity : It may induce apoptosis in cancer cells through pathways involving caspases and regulation of Bcl-2 family proteins, thereby promoting programmed cell death.

ADMET Properties

The pharmacokinetic profile of this compound has also been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicate favorable characteristics such as good oral bioavailability and low hepatotoxicity potential, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-(3-bromophenyl)pyridazin-3(2H)-one derivatives?

Pyridazinone derivatives are typically synthesized via condensation reactions or transition metal-catalyzed coupling. For example, brominated intermediates can undergo Suzuki or Negishi coupling with aryl/heteroaryl partners to introduce substituents at the 6-position of the pyridazinone core. Tri(2-furyl)phosphine-based palladium catalysts have been shown to enhance yields in cross-coupling reactions involving brominated pyridazinones . Additionally, 4-arylidene substituents can be introduced via Knoevenagel condensation with aromatic aldehydes under basic conditions .

Q. What spectroscopic techniques are used to characterize pyridazinone derivatives?

Structural confirmation relies on NMR, NMR, and IR spectroscopy. For instance, NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and pyridazinone NH/OH groups (δ 10–12 ppm). IR spectra confirm carbonyl (C=O) stretches near 1650–1700 cm and aromatic C-H stretches (~3000 cm). Substituent-specific signals, such as methoxy groups (δ ~3.8 ppm in ), aid in structural elucidation .

Q. How are pyridazinones screened for preliminary biological activity?

Initial pharmacological evaluation often involves in vitro assays (e.g., enzyme inhibition) and in vivo models. For anticonvulsant activity, compounds are tested against isoniazid-induced seizures in rodents, with latency to clonic-tonic seizures and mortality rates recorded. Sodium valproate (50 mg/kg) is a common reference drug . Anti-inflammatory activity may be assessed via carrageenan-induced paw edema models, measuring reductions in inflammation compared to controls like indomethacin .

Q. What substituents are critical for modulating pyridazinone bioactivity?

Substituents at the 4- and 6-positions significantly influence activity. For example, 4-methylphenyl and 4-chlorophenyl groups enhance anticonvulsant efficacy in 6-aryl pyridazinones, while electron-withdrawing groups (e.g., nitro) reduce potency . Hydrophilic groups like morpholine or triazine at the 6-position improve solubility and pharmacokinetic properties .

Q. How is reaction purity monitored during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress. Purification via column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol ensures high yields (60–85%) and purity (>95%) .

Advanced Research Questions

Q. How can green chemistry principles be applied to pyridazinone synthesis?

Ultrasound-assisted synthesis reduces reaction times and energy consumption. For example, 6-(triazin-2-yl)oxypyridazinones are synthesized under ultrasound irradiation, achieving 75–82% yields in 2–4 hours. Solvent-free conditions or water-based systems further enhance sustainability. Computational tools (e.g., Tanimoto coefficient analysis) optimize solvent selection for eco-friendly protocols .

Q. What computational strategies predict ADMET properties of pyridazinones?

In silico tools like SwissADME and pkCSM model absorption, distribution, and toxicity. Key parameters include LogP (optimal range: 2–3), topological polar surface area (<140 Å), and bioavailability scores (>0.1). Hydroxyl or amino groups improve solubility but may increase metabolic liability via cytochrome P450 interactions .

Q. How do researchers resolve contradictions in biological activity data?

Divergent results (e.g., methyl vs. chloro substituent efficacy) are analyzed through structure-activity relationship (SAR) studies. For anticonvulsants, methyl groups enhance lipophilicity and blood-brain barrier penetration, whereas chloro groups may induce steric hindrance. Dose-response curves and in vitro target binding assays (e.g., GABA receptor modulation) clarify mechanisms .

Q. What strategies optimize pyridazinone derivatives for kinase inhibition?

Rational design focuses on substituent compatibility with ATP-binding pockets. For p38 MAP kinase inhibitors, 6-(fluorophenyl)pyridazinones with hydroxymethyl side chains exhibit IC values <10 nM. Molecular docking (AutoDock Vina) and MD simulations validate binding stability, while selectivity is assessed via kinase profiling panels .

Q. How are metabolically labile groups stabilized in pyridazinone derivatives?

Prodrug approaches (e.g., esterification of hydroxyl groups) or deuterium substitution at vulnerable sites (e.g., benzylic positions) reduce first-pass metabolism. For instance, deuterated 6-(3-aminophenyl)pyridazinones show extended half-lives in hepatic microsome assays .

Q. Methodological Considerations

- Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with bioactivity .

- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading) and minimize byproducts .

Properties

IUPAC Name |

3-(3-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMQDXFSGTYZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512217 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62902-65-2 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.